DAT Affinity and Selectivity
AHN 1-055 exhibits a Ki of 11.8 nM at the dopamine transporter (DAT), which is higher affinity than cocaine (Ki ~220 nM) and comparable to GBR 12909 (Ki = 1-40 nM) . However, its selectivity profile differs critically: AHN 1-055 has a DAT/M1 receptor affinity ratio of approximately 1:1, whereas the N-butyl analog JHW 007 shows a 16:1 ratio favoring DAT [1]. This difference in muscarinic engagement influences behavioral outcomes and potential off-target effects.
| Evidence Dimension | Dopamine Transporter Binding Affinity (Ki) and DAT/M1 Ratio |
|---|---|
| Target Compound Data | Ki = 11.8 nM (DAT); DAT/M1 affinity ratio = 1:1 |
| Comparator Or Baseline | Cocaine: Ki ~220 nM; JHW 007: Ki = 25 nM, DAT/M1 ratio = 16:1; GBR 12909: Ki = 1-40 nM |
| Quantified Difference | AHN 1-055 has ~18.6-fold higher affinity than cocaine; equal DAT/M1 ratio vs. 16-fold higher DAT selectivity for JHW 007 |
| Conditions | Radioligand binding assays in rat striatal tissue or cloned human DAT |
Why This Matters
The unique 1:1 DAT/M1 affinity ratio differentiates AHN 1-055 from other high-affinity DAT ligands, enabling specific investigations into muscarinic modulation of dopamine signaling.
- [1] Katz JL, Izenwasser S, Kline RH, Allen AC, Newman AH. Place Conditioning and Locomotor Effects of N-Substituted, 4′,4′′-Difluorobenztropine Analogs in Rats. Journal of Pharmacology and Experimental Therapeutics. 2005. View Source
